Bienvenue dans la boutique en ligne BenchChem!

Phorbol 13-butanoate

PKC pharmacology Radioligand binding Structure-activity relationship

Phorbol 13-butanoate (CAS 100929-94-0), also referred to as phorbol 13-butyrate or 4β-phorbol 13-butyrate, is a tigliane-type diterpene monoester that functions as a direct activator of protein kinase C (PKC) by mimicking the endogenous second messenger diacylglycerol (DAG). It is structurally distinguished from the more widely used phorbol 12,13-diesters (e.g., PDBu, PMA) by the presence of a single butyrate ester at the C13 position, leaving the C12 hydroxyl free, a feature that alters its lipophilicity, metabolic lability, and PKC-binding kinetics.

Molecular Formula C24H34O7
Molecular Weight 434.5 g/mol
CAS No. 100929-94-0
Cat. No. B027364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhorbol 13-butanoate
CAS100929-94-0
Molecular FormulaC24H34O7
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2O)C)O)C=C(C4=O)C)O)CO
InChIInChI=1S/C24H34O7/c1-6-7-17(26)31-24-18(21(24,4)5)15-9-14(11-25)10-22(29)16(8-12(2)19(22)27)23(15,30)13(3)20(24)28/h8-9,13,15-16,18,20,25,28-30H,6-7,10-11H2,1-5H3/t13-,15+,16-,18-,20-,22-,23-,24-/m1/s1
InChIKeyFZXHDWWEDNRATG-JUDMOCROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phorbol 13-Butanoate (CAS 100929-94-0) – Purchase-Ready Chemical Identity & PKC Modulator Baseline


Phorbol 13-butanoate (CAS 100929-94-0), also referred to as phorbol 13-butyrate or 4β-phorbol 13-butyrate, is a tigliane-type diterpene monoester that functions as a direct activator of protein kinase C (PKC) by mimicking the endogenous second messenger diacylglycerol (DAG) [1]. It is structurally distinguished from the more widely used phorbol 12,13-diesters (e.g., PDBu, PMA) by the presence of a single butyrate ester at the C13 position, leaving the C12 hydroxyl free, a feature that alters its lipophilicity, metabolic lability, and PKC-binding kinetics [2]. Commercially, it is primarily supplied as a research-grade small molecule for cell signaling studies, with purity typically ≥98% by HPLC, and is handled under stringent safety protocols due to its potent tumor-promoting activity .

Phorbol 13-Butanoate (CAS 100929-94-0) – Why Generic Phorbol Ester Substitution Can Compromise PKC Assay Consistency


Phorbol esters are not functionally interchangeable despite sharing a common tigliane core; even subtle variations in ester side-chain number, position, and length produce marked differences in PKC isoform selectivity, binding affinity, cellular residence time, and off-target effects [1]. Phorbol 13-butanoate, as a C13 monoester, occupies a distinct physicochemical space relative to the C12,C13-diesters (e.g., PDBu, PMA) and the C12-monoesters, leading to a unique pharmacodynamic profile that cannot be recapitulated by simply adjusting the concentration of a diester analog [2]. Procurement of the correct monoester is therefore essential for studies requiring a PKC activator with faster cellular washout kinetics, reduced membrane partitioning, or a narrower PKC isozyme activation fingerprint [3].

Phorbol 13-Butanoate (CAS 100929-94-0) – Quantitative Differentiation Evidence Against Closest Analogs


PKCα Binding Affinity (Ki) of Phorbol 13-Butanoate vs. Phorbol 12,13-Dibutyrate (PDBu) in Radioligand Displacement Assay

Phorbol 13-butanoate displaces [20-³H]-phorbol 12,13-dibutyrate from recombinant human PKCα with a Ki of 8.30 nM [1]. Under identical assay conditions (100 µg/mL phosphatidylserine, recombinant PKCα), the comparator phorbol 12,13-dibutyrate (PDBu) exhibits approximately 10-fold weaker self-displacement, with a reported Kd of ~77 nM for the same receptor preparation [2]. This indicates that the C13 monoester binds with higher affinity than the C12,C13-diester, likely reflecting reduced steric hindrance and optimized hydrophobic contact at the PKC C1 domain.

PKC pharmacology Radioligand binding Structure-activity relationship

Structural Determinant of Washout Kinetics: C13 Monoester vs. C12,C13 Diester Lipophilicity and Membrane Residence

Phorbol 13-butanoate possesses a single butyrate ester (C4 side chain) at position C13, whereas the commonly used analogs phorbol 12,13-dibutyrate (PDBu) and phorbol 12-myristate 13-acetate (PMA) carry two ester moieties. The calculated logP of phorbol 13-butanoate is approximately 3.1, compared to ~4.5 for PDBu and ~7.5 for PMA [1]. The lower logP translates to a >10-fold reduction in calculated membrane partition coefficient, enabling more rapid washout of the monoester from intact cells in pulse-chase PKC activation protocols [2]. This property is exploited in the design of carbon-11 labeled phorbol 13-butanoate for PET imaging, where rapid clearance of unbound tracer is essential for signal-to-noise ratio [3].

Cellular PKC assays Drug washout Lipophilicity

Radiosynthetic Accessibility: Phorbol 13-Butanoate as a PET Tracer Precursor vs. Multi-Ester Analogs

The single free hydroxyl at C13 of phorbol enables direct [¹¹C]acylation using [1-¹¹C]propyl ketene, yielding [¹¹C]phorbol 13-butanoate ([¹¹C]P13Bu) in ~60 minutes with a specific activity exceeding 67 GBq/µmol (1800 mCi/µmol) under non-carrier-added conditions [1]. In contrast, diesters such as PDBu or PMA require protection/deprotection strategies or are not amenable to late-stage ¹¹C-esterification due to the presence of two hydroxyl groups, resulting in lower radiochemical yield and more complex purification [2]. This makes phorbol 13-butanoate the preferred scaffold for developing PKC-targeted PET ligands for neuro-oncology and neuroinflammation imaging.

Molecular imaging PET tracer PKC imaging

Differential PKC Isozyme Activation: Phorbol 13-Butanoate vs. Phorbol 12-Myristate 13-Acetate (TPA/PMA)

In a head-to-head comparison of PKC subtype activation, phorbol 12,13-dibutyrate (PDBu) — structurally closer to phorbol 13-butanoate than PMA — activated PKC-α, -γ, -δ, -ε, -ζ, and -η with roughly equal efficacy but consistently lower potency than TPA (12-O-tetradecanoylphorbol-13-acetate), achieving only 60–80% of maximal TPA-induced activity at saturating concentrations [1]. Given that phorbol 13-butanoate lacks the C12 ester present in PDBu, it is predicted to show an even more attenuated PKC-activation profile, potentially sparing certain isoforms at low nanomolar concentrations. This graded activation pattern allows researchers to titrate PKC activity to sub-maximal levels, which is not achievable with the supramaximal activation produced by TPA.

PKC isoform selectivity Signal transduction Tumor promotion

Phorbol 13-Butanoate (CAS 100929-94-0) – High-Confidence Application Scenarios Based on Quantitative Differentiation


High-Sensitivity PKC Radioligand Binding Assays Requiring Sub-10 nM Probe Affinity

Investigators optimizing PKC occupancy assays can employ phorbol 13-butanoate (Ki = 8.30 nM) as a high-affinity competitor to detect low-abundance PKC isoforms or mutant C1 domains with reduced DAG sensitivity, where the ~10-fold weaker PDBu (Kd ~77 nM) may fail to generate adequate signal window [Section 3, Evidence Item 1; REFS-1].

Pulse-Chase PKC Activation Protocols Demanding Rapid Compound Washout

In time-resolved phosphoproteomics or single-cell FRET-based PKC activity reporters, the lower lipophilicity of phorbol 13-butanoate (cLogP ≈ 3.1 vs. PDBu ≈ 4.5) enables >10-fold faster membrane clearance upon washout, minimizing carryover artifacts in sequential stimulation paradigms [Section 3, Evidence Item 2; REFS-2].

PET Tracer Development for In Vivo PKC Imaging in Neuro-Oncology

The single C13 hydroxyl provides a unique chemical handle for single-step [¹¹C]acylation, producing [¹¹C]P13Bu with specific activity >67 GBq/µmol in ~60 minutes — a radiosynthetic efficiency unattainable with diesters — making this scaffold the entry point for PKC PET ligand programs in glioblastoma or neuroinflammation models [Section 3, Evidence Item 3; REFS-3].

Submaximal PKC Activation Studies to Interrogate Signaling Thresholds without Receptor Down-Regulation

Researchers investigating PKC-dependent desensitization or T-cell anergy can exploit the graded, lower-efficacy PKC activation profile of the C13 monoester to maintain PKC isoforms in a signaling-competent state, avoiding the rapid depletion of PKC protein typically induced by sustained TPA treatment [Section 3, Evidence Item 4; REFS-4].

Quote Request

Request a Quote for Phorbol 13-butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.